molecular formula C6H5BrFN B1344724 3-(Bromomethyl)-2-fluoropyridine CAS No. 30412-42-1

3-(Bromomethyl)-2-fluoropyridine

Cat. No.: B1344724
CAS No.: 30412-42-1
M. Wt: 190.01 g/mol
InChI Key: QTOXWFSZUMGWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine derivatives. One common method is the bromination of 2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to achieve the desired bromomethylation .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form this compound N-oxide under specific conditions.

    Reduction: Reduction of the bromomethyl group can lead to the formation of 2-fluoropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(substituted methyl)-2-fluoropyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-fluoropyridine derivatives.

Scientific Research Applications

3-(Bromomethyl)-2-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of inhibitors and modulators of biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2-fluoropyridine
  • 3-(Iodomethyl)-2-fluoropyridine
  • 2-Fluoro-3-methylpyridine

Uniqueness

3-(Bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive compared to chloromethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and influences its electronic characteristics, making it valuable in various applications.

Properties

IUPAC Name

3-(bromomethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXWFSZUMGWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (2-fluoro-3-pyridinyl)methanol (ASYNCHEM, 505 mg, 3.97 mmol) in dry DCM (15 mL), under N2 atmosphere, were added triphenylphospine (ALDRICH, 1042 mg, 3.97 mmol) and carbon tetrabromide (ALDRICH, 1318 mg, 3.97 mmol) in an ice-water bath. Reaction mixture was stirred at room temperature overnight. 0.3 eq. of carbon tetrabromide (ALDRICH, 409 mg, 1.19 mmol) and 0.3 eq. of triphenylphospine (ALDRICH, 323 mg, 1.19 mmol) were added. Reaction mixture was stirred until starting material was not detected. Solvent was evaporated to dryness. Residue was purified by silica gel chromatography using a linear gradient of hexane-EtOAc. Collected fractions afforded title compound (812 mg, 4.27 mmol, quantitative yield) as yellow oil. 1H NMR (300 MHz, DMSO-d6) δ ppm: 8.20-8.21 (m, 1H), 8.06-8.12 (m, 1H), 735-7.39 (m, 1H), 4.69 (s, 2H). [ES+MS] m/z 190 (M).
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
1042 mg
Type
reactant
Reaction Step One
Quantity
1318 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step Two
Quantity
323 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude (2-fluoropyridin-3-yl)methanol was dissolved in dichloromethane (30 mL) at 0° C. under nitrogen. Phosphorus tribromide (4.2 mL, 42 mmol) was added dropwise. The resulting mixture was stirred at room temperature overnight. The reaction was quenched by addition of 10% NaHCO3 solution (5 mL). After 10 minutes, Na2SO4 (30 g) was added. The solvent was filtered and evaporated to provide 3-(bromomethyl)-2-fluoropyridine, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-2-fluoropyridine
Reactant of Route 3
3-(Bromomethyl)-2-fluoropyridine
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)-2-fluoropyridine
Reactant of Route 5
3-(Bromomethyl)-2-fluoropyridine
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.